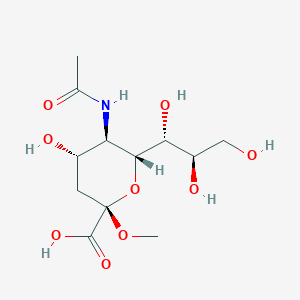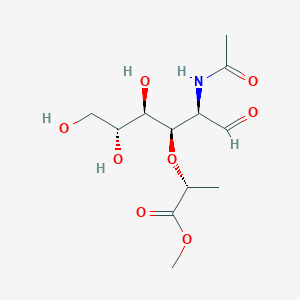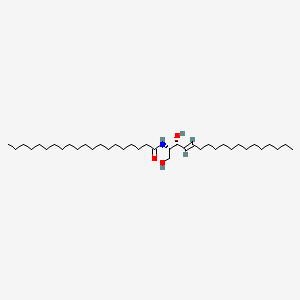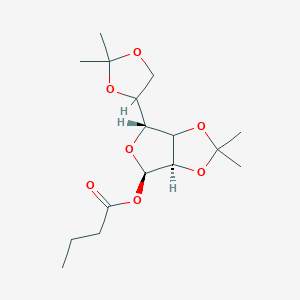
O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars (glycans). This compound is involved in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside typically involves the protection of the hydroxyl groups of mannose followed by butanoylation. The reaction conditions often include the use of solvents like chloroform and hexane, and the reactions are carried out under controlled temperatures .
Industrial Production Methods
While specific industrial production methods are not detailed, the compound is generally produced in research laboratories under stringent conditions to ensure purity and consistency. The storage conditions for the compound include keeping it at -20°C to maintain its stability .
化学反应分析
Types of Reactions
O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
科学研究应用
O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside is widely used in scientific research, particularly in:
Chemistry: It is used to study carbohydrate chemistry and the synthesis of glycan structures.
Biology: It helps in understanding protein-glycan interactions and the role of glycans in biological systems.
Medicine: It is used in the development of glycan-based therapeutics and diagnostics.
Industry: It finds applications in biotechnology for the production of glycan-related products
作用机制
The mechanism of action of O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in various biochemical pathways, influencing the formation and breakdown of glycan structures. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .
相似化合物的比较
Similar Compounds
- cis-4-Hepten-1-ol-d2
- Levoglucosenone
- DSPE-PEG-Ald (MW 5000)
- HPMC (Type I, Viscosity: 400mPa.s)
- 4-Fluorobenzoic acid
Uniqueness
O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside is unique due to its specific structure and its role in glycobiology research. Unlike other similar compounds, it is specifically designed to study the formation and degradation of glycan structures, making it a valuable tool in both basic and applied research .
属性
IUPAC Name |
[(3aR,4R,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O7/c1-6-7-10(17)19-14-13-12(22-16(4,5)23-13)11(20-14)9-8-18-15(2,3)21-9/h9,11-14H,6-8H2,1-5H3/t9?,11-,12?,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMKUQZPEKWDFA-ZDWBDGIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C2C(C(O1)C3COC(O3)(C)C)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@H]2C([C@H](O1)C3COC(O3)(C)C)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721480 |
Source


|
| Record name | [(3aR,4R,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177562-07-1 |
Source


|
| Record name | [(3aR,4R,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

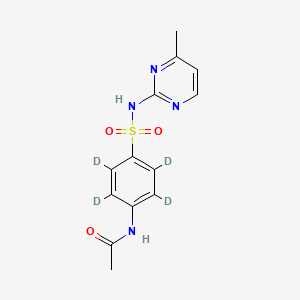

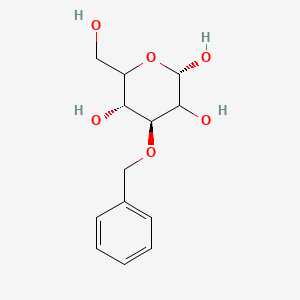
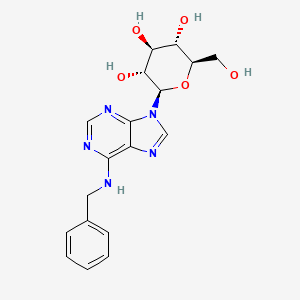
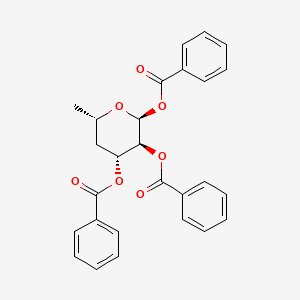
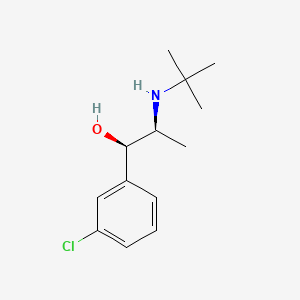
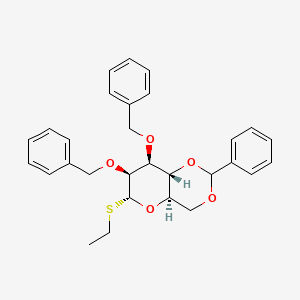


![N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1139810.png)
